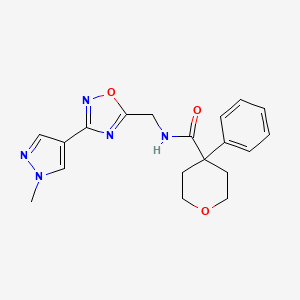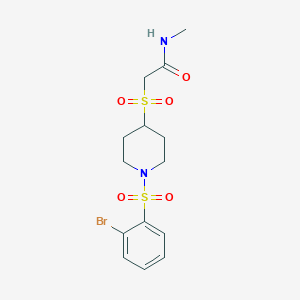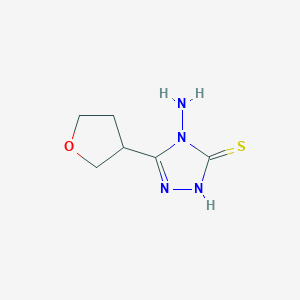
1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one, also known as MSAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MSAP is a heterocyclic compound that contains a four-membered azetidine ring and a conjugated enone moiety.
科学的研究の応用
1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one has been studied for its potential applications in various fields of research. One of the most promising applications of 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one is in the development of new drugs. 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities in vitro. In addition, 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one has been found to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.
作用機序
The mechanism of action of 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one has also been found to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one has been shown to exhibit various biochemical and physiological effects in vitro. 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one has been found to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress the production of inflammatory mediators. In addition, 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one has been shown to modulate the activity of certain enzymes and signaling pathways, leading to changes in cellular metabolism and gene expression.
実験室実験の利点と制限
1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one has several advantages for use in laboratory experiments. Firstly, 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one is a stable and easily synthesized compound, making it readily available for research. Secondly, 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one has been shown to exhibit various biological activities, making it a potential candidate for drug development and enzyme inhibition studies. However, there are also limitations to the use of 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one in laboratory experiments. 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one has low solubility in water, which can limit its use in certain assays. In addition, the mechanism of action of 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one. Firstly, further studies are needed to elucidate the mechanism of action of 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one, including its effects on cellular signaling pathways and gene expression. Secondly, studies are needed to investigate the potential applications of 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one in drug development, enzyme inhibition, and other areas of research. Finally, studies are needed to optimize the synthesis of 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one to improve its yield and purity, as well as to develop new methods for its delivery and administration.
合成法
The synthesis of 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one involves the reaction of 3-methylsulfonylazetidine with propenone in the presence of a base. The reaction proceeds through a Michael addition followed by a cyclization step, resulting in the formation of 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one. The synthesis of 1-(3-Methylsulfonylazetidin-1-yl)prop-2-en-1-one has been optimized by various researchers to improve the yield and purity of the compound.
特性
IUPAC Name |
1-(3-methylsulfonylazetidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-3-7(9)8-4-6(5-8)12(2,10)11/h3,6H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDXKDGNTPWWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CN(C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methanesulfonylazetidin-1-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2506118.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2506120.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2506122.png)
![3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2506124.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2506125.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2506126.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-acetylbenzamide](/img/structure/B2506130.png)



![Bicyclo[3.2.0]heptane-6-sulfonamide](/img/structure/B2506135.png)
![N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2506138.png)
